![molecular formula C15H16BrN3S B10974020 3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10974020.png)
3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4H-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-allyl-3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the allyl group: This step involves the alkylation of the triazole ring with allyl halides under basic conditions.
Attachment of the bromobenzylsulfanyl group: This is typically done through a nucleophilic substitution reaction where the triazole derivative reacts with 3-bromobenzyl chloride in the presence of a base.
Cyclopropyl group addition:
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4H-1,2,4-triazole has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-allyl-3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole: This compound has a phenyl group instead of a cyclopropyl group, which may affect its biological activity and chemical reactivity.
4-Allyl-3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole: This compound has a methyl group instead of a cyclopropyl group, which may influence its properties and applications.
4-Allyl-3-[(4-bromobenzyl)sulfanyl]-5-(2-furyl)-4H-1,2,4-triazole: This compound has a furyl group instead of a cyclopropyl group, which may alter its interactions with biological targets.
The uniqueness of 4-allyl-3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4H-1,2,4-triazole lies in its specific combination of functional groups, which can confer distinct properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C15H16BrN3S |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-cyclopropyl-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C15H16BrN3S/c1-2-8-19-14(12-6-7-12)17-18-15(19)20-10-11-4-3-5-13(16)9-11/h2-5,9,12H,1,6-8,10H2 |
InChI Key |
HWYQWQODGIDSOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10973941.png)
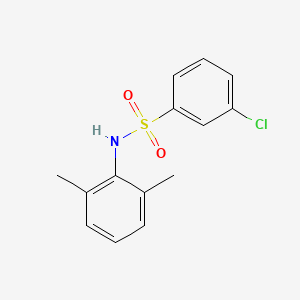
![1-[4-(Diphenylmethyl)piperazin-1-yl]pentan-1-one](/img/structure/B10973948.png)
![2-[(4-Ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10973953.png)
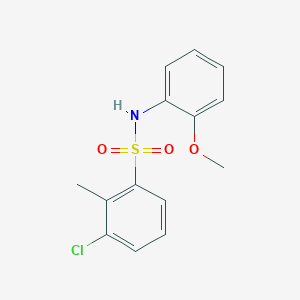

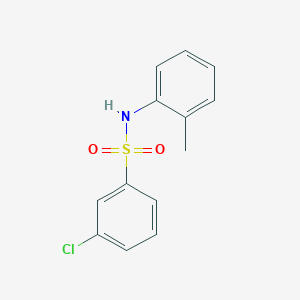
![4-ethyl-3-(thiophen-2-ylmethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10973968.png)
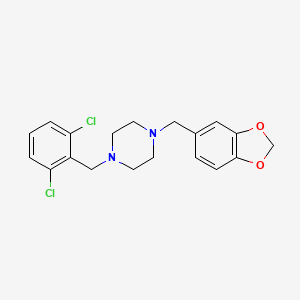

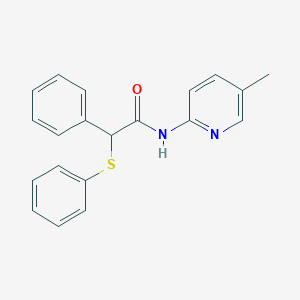
![N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide](/img/structure/B10974011.png)
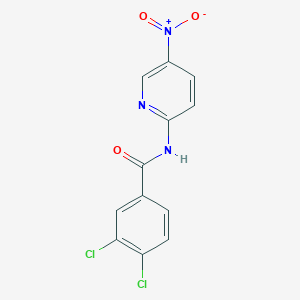
![3-{[3-(Cyclopentylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10974029.png)
